molecular formula C20H21N3OS2 B2638952 1-[4-(1,3-benzothiazol-2-yl)piperazin-1-yl]-2-[(4-methylphenyl)sulfanyl]ethan-1-one CAS No. 887462-22-8

1-[4-(1,3-benzothiazol-2-yl)piperazin-1-yl]-2-[(4-methylphenyl)sulfanyl]ethan-1-one

Cat. No.: B2638952
CAS No.: 887462-22-8
M. Wt: 383.53
InChI Key: GQZSHOQYXFOBMN-UHFFFAOYSA-N
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Description

1-[4-(1,3-benzothiazol-2-yl)piperazin-1-yl]-2-[(4-methylphenyl)sulfanyl]ethan-1-one is a complex organic compound that belongs to the class of benzothiazole derivatives. Benzothiazole derivatives are known for their significant biological activities and are commonly used in medicinal chemistry. This compound, in particular, has shown potential in various scientific research applications due to its unique structural properties.

Preparation Methods

The synthesis of 1-[4-(1,3-benzothiazol-2-yl)piperazin-1-yl]-2-[(4-methylphenyl)sulfanyl]ethan-1-one involves a multi-step procedure. One common method includes the reaction of 2-aminobenzothiazole with piperazine to form 1-(1,3-benzothiazol-2-yl)piperazine. This intermediate is then reacted with 2-chloro-1-(4-methylphenylthio)ethanone under specific conditions to yield the final product .

Chemical Reactions Analysis

1-[4-(1,3-benzothiazol-2-yl)piperazin-1-yl]-2-[(4-methylphenyl)sulfanyl]ethan-1-one undergoes various chemical reactions, including:

Scientific Research Applications

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound has shown antibacterial and antifungal activities, making it a potential candidate for developing new antimicrobial agents.

    Medicine: It has been investigated for its potential use in treating neurological disorders due to its interaction with dopamine and serotonin receptors.

    Industry: The compound is used in the development of new materials with specific properties

Mechanism of Action

The mechanism of action of 1-[4-(1,3-benzothiazol-2-yl)piperazin-1-yl]-2-[(4-methylphenyl)sulfanyl]ethan-1-one involves its interaction with various molecular targets. It primarily acts on dopamine and serotonin receptors, which are crucial in regulating mood and behavior. The compound’s structure allows it to bind effectively to these receptors, modulating their activity and leading to its observed biological effects .

Comparison with Similar Compounds

1-[4-(1,3-benzothiazol-2-yl)piperazin-1-yl]-2-[(4-methylphenyl)sulfanyl]ethan-1-one is unique due to its specific structural features. Similar compounds include:

Properties

IUPAC Name

1-[4-(1,3-benzothiazol-2-yl)piperazin-1-yl]-2-(4-methylphenyl)sulfanylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N3OS2/c1-15-6-8-16(9-7-15)25-14-19(24)22-10-12-23(13-11-22)20-21-17-4-2-3-5-18(17)26-20/h2-9H,10-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQZSHOQYXFOBMN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)SCC(=O)N2CCN(CC2)C3=NC4=CC=CC=C4S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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